molecular formula C17H18N2O2 B2794714 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide CAS No. 313469-67-9

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide

Cat. No. B2794714
M. Wt: 282.343
InChI Key: BOJHQCZYDIMCAD-UHFFFAOYSA-N
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Description

“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” is a chemical compound with the molecular formula C20H15N3O4 . Its average mass is 361.351 Da and its monoisotopic mass is 361.106262 Da .


Molecular Structure Analysis

The molecular structure of “N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” consists of 20 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

“N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide” has a density of 1.4±0.1 g/cm3, a boiling point of 539.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 81.7±3.0 kJ/mol and its flash point is 280.1±30.1 °C . The compound has a molar refractivity of 101.2±0.3 cm3, with 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . It has an ACD/LogP of 2.54 and an ACD/LogD (pH 5.5) of 2.85 .

Scientific Research Applications

Indole Derivatives in Scientific Research

Indole derivatives, similar in structure to the compound , play a significant role in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. These compounds have been extensively studied for their diverse biological activities and potential therapeutic applications.

Antimicrobial and Antifungal Activity

Research into indole derivatives has demonstrated significant antimicrobial and antifungal properties. For example, studies on pyrazoline and pyrazole derivatives synthesized from indole compounds have shown promising antimicrobial activity against various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobials (Hassan, 2013).

Anticancer Agents

Indole-based compounds have been investigated for their anticancer activities. The design and synthesis of thiazolyl-pyrazole derivatives, for instance, have shown potential as anticancer agents with promising binding affinities against cancer cell lines, suggesting their utility in cancer therapy (Sayed et al., 2019).

Urease Inhibitors

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and identified as potent urease inhibitors, offering a foundation for the development of treatments against diseases caused by urease-producing pathogens (Nazir et al., 2018).

Antioxidant Properties

Studies on substituted aryl meroterpenoids from natural sources, which share structural similarities with indole derivatives, have shown potential antioxidant activities. These findings suggest that indole-based compounds could serve as valuable antioxidants in pharmaceutical and food industries (Chakraborty et al., 2016).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-3-6-15(20)18-13-9-10-14-16-11(13)7-5-8-12(16)17(21)19(14)4-2/h5,7-10H,3-4,6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJHQCZYDIMCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide

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